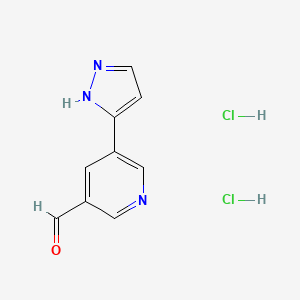![molecular formula C18H17Cl2N3OS2 B2683574 (2,5-Dichlorothiophen-3-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897483-17-9](/img/structure/B2683574.png)
(2,5-Dichlorothiophen-3-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dichlorothiophen-3-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H17Cl2N3OS2 and its molecular weight is 426.37. The purity is usually 95%.
BenchChem offers high-quality (2,5-Dichlorothiophen-3-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,5-Dichlorothiophen-3-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
(2,5-Dichlorothiophen-3-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone: has been evaluated for its antimicrobial properties. In particular, it has shown moderate activity against Bacillus subtilis and Penicillium fimorum . Researchers have explored its potential as an antimicrobial agent, which could be valuable in combating bacterial and fungal infections .
Antioxidant Properties
The compound also exhibits significant antioxidant activity. Specifically, derivatives of this molecule, such as (2,5-Dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazole-1-carbothioamides , have demonstrated excellent antioxidant potential. For instance, compounds (2a) and (2e) exhibited antioxidant activity comparable to or even better than ascorbic acid (a known antioxidant) in experimental assays .
Molecular Docking Studies
Researchers have conducted molecular docking studies to assess the compound’s interaction with specific proteins. In particular, they investigated its binding affinity with cytochrome P450 14 alpha-sterol demethylase (CYP51) . This enzyme is involved in sterol biosynthesis and is a target for antifungal drugs. Notably, compounds (3a) and (3b) showed the highest affinity with the lowest binding energies, suggesting their potential as drug candidates .
Tuberculosis Treatment
One specific application of piperazine derivatives (related to this compound) lies in the development of Macozinone (PBTZ169) . Macozinone is currently undergoing clinical studies as a potential treatment for tuberculosis (TB) . Its unique structure, including the piperazine moiety, contributes to its anti-TB activity.
Cytotoxicity and Anticancer Potential
While not directly studied for cancer treatment, the compound’s structural features make it interesting for further exploration. Pyrazole derivatives have previously exhibited cytotoxicity against tumor cell lines. Therefore, investigating the potential anticancer effects of this compound could be worthwhile .
Other Biological Activities
Beyond the mentioned applications, researchers continue to explore other biological activities associated with this compound. These may include anti-inflammatory effects, analgesic properties, and additional antimicrobial activities. Further studies are needed to uncover its full range of biological effects .
Mécanisme D'action
Thiazoles
, such as the 5,7-dimethylbenzo[d]thiazol-2-yl group in this compound, are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs . They are known to act as antioxidants, analgesics, anti-inflammatory agents, and neuroprotective agents .
Propriétés
IUPAC Name |
(2,5-dichlorothiophen-3-yl)-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3OS2/c1-10-7-11(2)15-13(8-10)21-18(26-15)23-5-3-22(4-6-23)17(24)12-9-14(19)25-16(12)20/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBKSXRNKKTTJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=C(SC(=C4)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dichlorothiophen-3-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

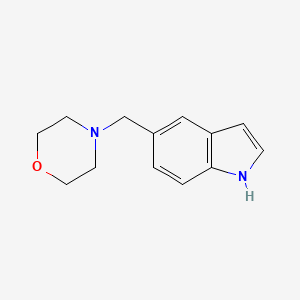
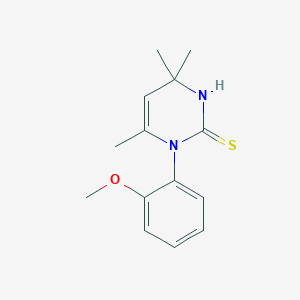
![Methyl [1-(4-chlorobenzyl)piperidin-4-yl]acetate](/img/structure/B2683497.png)
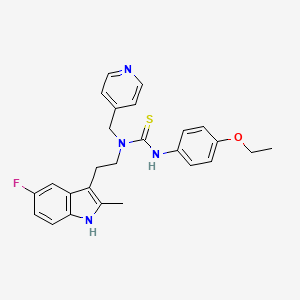
![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2683500.png)
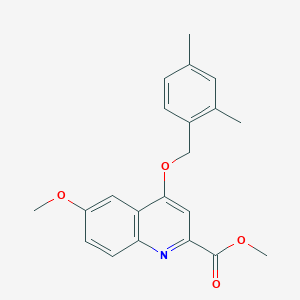
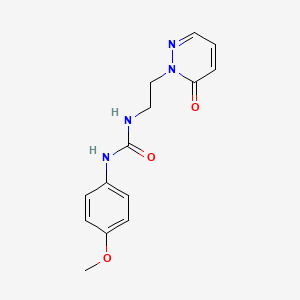
![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanol](/img/structure/B2683504.png)
![N-[4-(5-Isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-ylamino)-phenyl]-acetamide](/img/structure/B2683505.png)
![2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanamine](/img/structure/B2683506.png)

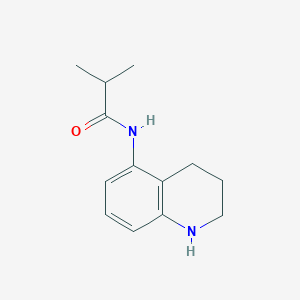
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2683511.png)
